Gallic acid monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties

One of the most studied aspects of gallic acid monohydrate is its potent antioxidant activity. It acts as a free radical scavenger, neutralizing harmful molecules that damage cells and contribute to various diseases. Studies have shown its effectiveness in reducing oxidative stress, a condition linked to chronic illnesses like cardiovascular diseases, cancer, and neurodegenerative disorders [1].

[1] Gallic Acid: Pharmacological Promising Lead Molecule: A Review

Anti-inflammatory Effects

Research suggests that gallic acid monohydrate possesses anti-inflammatory properties. It may help modulate the immune system and reduce inflammation, a key factor in many diseases. Studies have investigated its potential application in treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma [2].

[2] Medicinal importance of gallic acid and its ester derivatives: a patent review

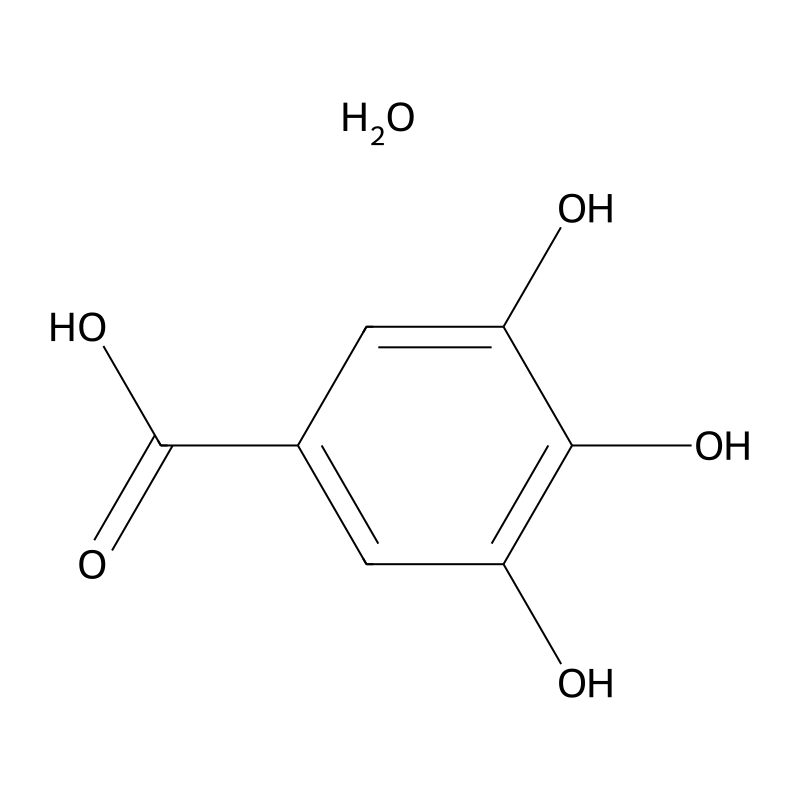

Gallic acid monohydrate is a chemical compound with the molecular formula and a molar mass of approximately 188.1 g/mol. It is a derivative of gallic acid, which is a trihydroxybenzoic acid characterized by three hydroxyl groups attached to a benzene ring. Gallic acid monohydrate typically appears as a white to beige solid, although it may exhibit brown coloration due to partial oxidation. This compound is commonly found in various plant sources, including gallnuts, sumac, witch hazel, tea leaves, and oak bark .

The compound is classified as a phenolic acid and has been historically significant due to its use in the preparation of tannic acid from oak galls. The presence of hydroxyl groups contributes to its reactivity and biological activity, making it an important compound in both natural and synthetic contexts.

- Oxidation: In alkaline solutions, gallic acid can be readily oxidized by air, catalyzed by enzymes such as gallate dioxygenase. This reaction can produce ellagic acid when combined with agents like arsenic acid or permanganate .

- Hydrogenation: Hydrogenation of gallic acid leads to the formation of hexahydrogallic acid, a cyclohexane derivative .

- Decarboxylation: Heating gallic acid can induce decarboxylation, resulting in the production of pyrogallol .

- Esterification: Gallic acid can form various esters through reactions with alcohols, both in synthetic and natural processes .

- Hydrolysis: Hydrolyzable tannins can break down to yield gallic acid and glucose or ellagic acid upon hydrolysis .

Gallic acid monohydrate exhibits several biological activities:

- Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity: Studies have shown that gallic acid possesses antimicrobial properties against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects: It has been reported to inhibit inflammatory pathways, making it potentially useful in treating inflammatory diseases.

- Anticancer Potential: Research indicates that gallic acid may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .

Gallic acid monohydrate can be synthesized through various methods:

- Extraction from Natural Sources: It can be isolated from plants rich in gallotannins through acidic or alkaline hydrolysis.

- Chemical Synthesis: Synthetic routes involve the condensation of 3-dehydroshikimate or other precursors under specific conditions to yield gallic acid followed by crystallization to obtain the monohydrate form .

- Polymorphic Forms: Gallic acid exists in multiple polymorphic forms; thus, controlling crystallization conditions can yield different hydrates or anhydrates .

Gallic acid monohydrate finds applications across various fields:

- Pharmaceuticals: Used for its antioxidant and anti-inflammatory properties.

- Food Industry: Acts as a natural preservative due to its antimicrobial properties.

- Cosmetics: Incorporated into skincare products for its skin-soothing effects.

- Dyes and Tannins: Employed in dyeing processes and as a tanning agent in leather production .

Research on interaction studies involving gallic acid monohydrate focuses on its compatibility with other compounds:

- Complex Formation: Gallic acid can form complexes with metal ions, enhancing its bioavailability and efficacy in biological systems.

- Synergistic Effects: Studies have indicated that combining gallic acid with other phytochemicals may enhance its therapeutic effects against certain diseases .

Gallic acid monohydrate shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tannic Acid | C76H52O46 | A larger polyphenolic compound; used for tanning |

| Ellagic Acid | C14H8O8 | Formed from oxidative coupling of gallic acid; has strong antioxidant properties |

| Pyrogallol | C6H6O3 | A product of decarboxylation of gallic acid; used in photography |

| Catechin | C15H14O7 | A flavonoid with strong antioxidant activity; found in green tea |

| Quercetin | C15H10O7 | A flavonoid known for anti-inflammatory effects; widely distributed in plants |

Gallic acid monohydrate stands out due to its specific hydroxyl group arrangement and its versatile applications across different industries. Its unique chemical behavior makes it valuable for both research and commercial purposes.